Valinopine

Description

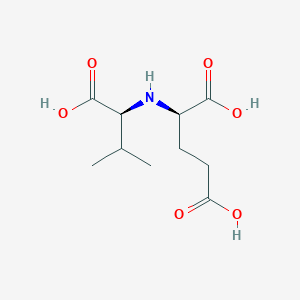

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H17NO6 |

|---|---|

Molecular Weight |

247.24 g/mol |

IUPAC Name |

(2R)-2-[[(1S)-1-carboxy-2-methylpropyl]amino]pentanedioic acid |

InChI |

InChI=1S/C10H17NO6/c1-5(2)8(10(16)17)11-6(9(14)15)3-4-7(12)13/h5-6,8,11H,3-4H2,1-2H3,(H,12,13)(H,14,15)(H,16,17)/t6-,8+/m1/s1 |

InChI Key |

OEZFTGUQNATVAL-SVRRBLITSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)N[C@H](CCC(=O)O)C(=O)O |

Canonical SMILES |

CC(C)C(C(=O)O)NC(CCC(=O)O)C(=O)O |

Origin of Product |

United States |

Natural Occurrence and Biological Origin of Valinopine

Biosynthetic Pathways and Enzymology of Valinopine

Hypothesized Biosynthetic Routes to Valinopine in Fungal Systems

Based on the structure of this compound as an N-(1-carboxy-2-methylpropyl)glutamic acid or N-(1,3-dicarboxypropyl)valine, its biosynthesis likely involves the condensation of glutamic acid and valine. wikipedia.orgnih.gov Opines are generally formed via the reductive condensation of an amino acid with a keto acid or a sugar, catalyzed by opine synthases. wikipedia.org Given this compound's structure, a hypothesized route would involve the condensation of L-glutamic acid and L-valine, potentially with a reduction step. Another possibility, considering its alternative name (N-(1,3-dicarboxypropyl)valine), is the condensation of valine with alpha-ketoglutarate (B1197944), followed by further modifications. The precise enzymatic steps and intermediates in fungal this compound synthesis remain to be fully elucidated through direct experimental evidence in Clitocybe acromelalga or other this compound-producing fungi.

Precursor Incorporation and Metabolic Flux Towards this compound Synthesis

Assuming glutamic acid and valine are the direct amino acid precursors, their availability within the fungal cell would influence this compound synthesis. Glutamic acid is a central metabolite, while valine is a branched-chain amino acid. The metabolic flux through pathways synthesizing or providing these amino acids would impact this compound production. For instance, the fungal alpha-aminoadipate (AAA) pathway, involved in lysine (B10760008) biosynthesis, utilizes alpha-ketoglutarate as a precursor and shares intermediates with other amino acid metabolic routes. researchgate.net While saccharopine, an intermediate in the AAA pathway, has been tentatively identified in Clitocybe acromelalga, its direct link to this compound biosynthesis is not established. nih.govmdpi.comresearchgate.net Further research is needed to track the incorporation of labeled precursors like glutamic acid and valine into this compound in fungal systems to confirm the biosynthetic route and assess metabolic flux.

Enzymatic Transformations in this compound Formation: Theoretical Considerations

The formation of the secondary amine linkage in this compound from its amino acid precursors likely involves an enzymatic condensation reaction. In bacterial opine synthesis, this is catalyzed by opine synthases, which are often NAD(P)H-dependent dehydrogenases that catalyze the reductive condensation of an amino acid and a keto acid or sugar. wikipedia.org If this compound synthesis follows a similar mechanism, a fungal enzyme with opine synthase activity, specifically capable of condensing glutamic acid and valine (or a derivative), would be expected. This enzyme would theoretically catalyze the formation of an imine intermediate between the amino group of one amino acid and a carbonyl group of the other, followed by reduction of the imine to the secondary amine. However, the specific enzyme(s) responsible for this compound formation in fungi have not been identified or characterized.

Genetic Regulation of this compound Biosynthesis (if applicable to known fungal pathways)

Currently, there is limited information available regarding the specific genes and their regulation involved in this compound biosynthesis in fungi. While opine synthase genes are well-studied in the context of bacterial T-DNA in plants, their counterparts in fungal genomes responsible for compounds like this compound are not clearly defined. eco-vector.com Research into the genetic basis of secondary metabolite production in fungi often involves identifying biosynthetic gene clusters (BGCs). nih.govrsc.org Identifying a BGC associated with this compound production in Clitocybe acromelalga would be a crucial step in understanding its genetic regulation. This would involve genomic sequencing and comparative analysis with other fungal species.

Comparative Biosynthetic Strategies: Lessons from Related Opines and Natural Products (e.g., Valinophos)

Comparing the hypothesized biosynthesis of this compound to that of other opines and related natural products can provide insights. Opines like nopaline (B31955) and octopine (B30811), found in bacterial-induced plant tumors, are formed by the condensation of an amino acid with alpha-ketoglutarate or pyruvate (B1213749), respectively. wikipedia.org this compound's structure aligns more closely with the nopaline family, suggesting a potential involvement of alpha-ketoglutarate or a related dicarboxy acid in its formation alongside valine or glutamic acid. wikipedia.org

Valinophos, a phosphonopeptide natural product found in Streptomyces bacteria, provides an interesting comparison, although it is a phosphonate (B1237965) and not an opine in the strict sense. pnas.orggoogle.comnih.govresearchgate.netnih.gov Valinophos biosynthesis involves the condensation of N-acetyl L-valine with 2,3-dihydroxypropylphosphonate. pnas.orggoogle.comnih.gov While structurally distinct from this compound, the involvement of valine as a precursor in valinophos highlights the potential for valine to be incorporated into diverse natural products via different enzymatic strategies. The biosynthesis of valinophos involves unique enzymes like a phosphoenolpyruvate (B93156) mutase coupling enzyme and ATP-Grasp ligases that catalyze ester bond formation. nih.govnih.gov These examples from bacterial systems illustrate the diverse enzymatic machinery that can be employed in the synthesis of complex natural products involving amino acids. Studying the enzymes involved in this compound synthesis in fungi could reveal novel enzymatic activities and pathways distinct from those found in bacterial opine synthesis or bacterial phosphonate biosynthesis like that of valinophos.

Synthetic Strategies and Chemical Derivatization for Research

Laboratory Synthesis of Valinopine for Reference and Structural Elucidation

The laboratory synthesis of this compound, chemically known as N-(1-carboxyethyl)-valine, is essential for confirming its structure, which was initially determined through spectroscopic analysis of the isolated natural product. The most direct and widely employed method for the synthesis of this compound and other similar opines is through a one-pot reductive amination reaction. wikipedia.org This biomimetic approach mimics the presumed biosynthetic pathway of many opines. wikipedia.organnualreviews.org

The synthesis involves the condensation of L-valine with pyruvic acid to form an unstable imine intermediate, which is then reduced in situ to yield this compound. A common and effective reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN), which is mild enough to not reduce the keto acid starting material but is effective in reducing the imine as it is formed. acsgcipr.org

The general reaction scheme is as follows:

L-Valine + Pyruvic Acid → [Imine Intermediate] --(NaBH₃CN)--> this compound

This synthetic strategy is analogous to the laboratory synthesis of other well-known opines such as octopine (B30811) (from arginine and pyruvate) and alanopine (B6598112) (from alanine (B10760859) and pyruvate). echemi.comstackexchange.com The reaction is typically carried out in an aqueous or alcoholic solvent at a controlled pH, usually slightly acidic to neutral, to facilitate imine formation without promoting side reactions.

For structural elucidation, the synthesized this compound is purified, often by ion-exchange chromatography, and then subjected to a battery of spectroscopic analyses. The data obtained from the synthetic compound is then compared with that of the natural isolate to confirm its identity.

| Spectroscopic Technique | Expected Data for this compound |

| ¹H NMR | Signals corresponding to the protons of the valine side chain (isopropyl group), the α-protons of both the valine and the former pyruvate (B1213749) moieties, and the N-H proton. |

| ¹³C NMR | Resonances for all carbon atoms, including the two carboxyl carbons, the two α-carbons, and the carbons of the isopropyl group. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of this compound (C₈H₁₅NO₄), as well as characteristic fragmentation patterns. |

This synthetic and spectroscopic approach provides unambiguous confirmation of the structure of this compound and furnishes a reliable source of the compound for further research.

Stereoselective Synthesis of this compound and its Analogs

This compound possesses two chiral centers: one originating from the L-valine precursor (S configuration) and a new one created at the α-carbon of the former pyruvate moiety during the reductive amination. Therefore, the synthesis of this compound can result in a mixture of two diastereomers: (S,S)-valinopine and (S,R)-valinopine. For many biological and mechanistic studies, it is crucial to have access to stereochemically pure isomers.

Several strategies can be employed to achieve stereoselective synthesis of this compound and its analogs:

Enzyme-Catalyzed Synthesis: The most direct approach to obtaining stereochemically pure this compound is through the use of opine dehydrogenases. nih.gov These enzymes, when available, catalyze the reductive condensation of an amino acid and an α-keto acid with high stereospecificity, typically yielding a single diastereomer. researchgate.net This method, while highly efficient and selective, is dependent on the availability and stability of the specific enzyme.

Chiral Auxiliaries: In the absence of a suitable enzyme, stereoselectivity can be achieved using chiral auxiliaries. ethz.ch In this approach, the L-valine starting material can be temporarily attached to a chiral molecule that directs the approach of the reducing agent to one face of the imine intermediate. After the reduction, the auxiliary is cleaved to yield the desired stereoisomer of this compound.

Asymmetric Catalysis: The use of chiral catalysts, particularly for the reduction of the imine intermediate, can also lead to the preferential formation of one diastereomer. jocpr.com Chiral metal complexes or organocatalysts can create a chiral environment around the imine, favoring the delivery of the hydride from a specific direction.

The synthesis of this compound analogs with defined stereochemistry can also be achieved using these methods, for instance, by starting with different amino acids or by using substituted pyruvic acid derivatives. The ability to control the stereochemistry of these molecules is paramount for understanding their structure-activity relationships.

| Stereoselective Method | Principle | Advantages | Disadvantages |

| Enzyme-Catalyzed Synthesis | Use of specific opine dehydrogenases. | High stereoselectivity, mild reaction conditions. | Enzyme availability and stability can be limiting. |

| Chiral Auxiliaries | Temporary attachment of a chiral group to the substrate. | Good control over stereochemistry. | Requires additional steps for attachment and removal of the auxiliary. |

| Asymmetric Catalysis | Use of a chiral catalyst for the reduction step. | Potentially high enantiomeric or diastereomeric excess. | Development of a suitable catalyst can be challenging. |

Development of this compound Derivatives for Mechanistic Investigations

To probe the biological function and mechanism of action of this compound, it is often necessary to synthesize a range of derivatives. These modified molecules can be used as molecular probes to identify binding partners, inhibit enzymes, or elucidate metabolic pathways. The chemical structure of this compound offers several sites for modification.

Modifications of the Carboxyl Groups:

The two carboxylic acid functionalities of this compound can be converted into esters or amides. This modification can alter the polarity and charge of the molecule, which may affect its ability to cross cell membranes or interact with binding pockets. For example, esterification can create more lipophilic derivatives that may have enhanced cell permeability.

Modifications of the Amino Group:

The secondary amine in this compound can be a target for derivatization. For instance, acylation or alkylation of the amine can be performed to introduce various functional groups. These modifications can be used to attach reporter groups such as fluorescent tags or biotin (B1667282) for visualization and affinity purification studies.

Synthesis of Analogs with Altered Backbones:

Analogs of this compound can be synthesized by replacing the valine or pyruvate moieties with other amino acids or keto acids, respectively. This allows for the investigation of the structural requirements for biological activity. For example, replacing L-valine with other amino acids can help determine the importance of the isopropyl side chain for its function.

The synthesis of these derivatives generally follows the same principles as the synthesis of this compound itself, with the modifications being introduced either on the starting materials or on the final this compound molecule. The resulting library of compounds can then be screened for their biological activities to build a comprehensive structure-activity relationship (SAR) profile.

| Derivative Type | Modification Site | Potential Application |

| Esters | Carboxyl groups | Increase lipophilicity, prodrugs. |

| Amides | Carboxyl groups | Alter hydrogen bonding capabilities, introduce new functional groups. |

| N-Acyl Derivatives | Amino group | Introduce reporter groups (e.g., fluorescent tags), alter binding properties. |

| N-Alkyl Derivatives | Amino group | Modify steric and electronic properties. |

| Backbone Analogs | Valine or pyruvate moiety | Investigate structure-activity relationships. |

Biological Function and Ecological Significance in Producing Organisms

Valinopine's Proposed Role as a Fungal Toxin in Clitocybe acromelalga

The mushroom Clitocybe acromelalga (now also known as Paralepistopsis acromelalga) is known to be poisonous, causing a condition called erythromelalgia, which is characterized by severe, burning pain and redness in the extremities. nih.govnih.govsemanticscholar.orgresearchgate.netresearchgate.net Several toxic compounds have been isolated from this fungus, and there are conflicting reports in the scientific literature regarding the primary causative agent of its toxicity.

Therefore, while this compound is a constituent of this poisonous mushroom, its specific role as a fungal toxin is not well-established and appears to be secondary to that of the acromelic acids. Further research is required to elucidate the precise contribution, if any, of this compound to the toxic profile of Clitocybe acromelalga.

Metabolic Integration of this compound within Fungal Physiology

The precise biosynthetic pathway of this compound in Clitocybe acromelalga has not been fully elucidated. However, based on the general structure of opines, it is hypothesized to be synthesized through the reductive condensation of L-valine and an α-keto acid. The enzymes responsible for this synthesis in fungi, analogous to the opine synthases found in Agrobacterium, have not yet been characterized for this compound production.

Recent studies have identified putative opine synthases in other fungal species, suggesting that the enzymatic machinery for opine production is not exclusive to bacteria. nih.gov These fungal enzymes may catalyze the formation of various opine-like compounds, playing roles in the organism's primary or secondary metabolism. In fungi, the biosynthesis of non-proteinogenic amino acids can serve various purposes, including nitrogen storage or as intermediates in the synthesis of other molecules. semanticscholar.orgagriculturejournals.czaber.ac.ukwikipedia.org

The integration of this compound into the broader metabolic network of C. acromelalga remains an area for future investigation. Understanding the genetic and enzymatic basis of its production would provide insights into its physiological purpose, whether as a metabolic intermediate, a storage compound, or a secondary metabolite with a specific ecological function.

Ecological Interactions Mediated by this compound Production

The ecological role of this compound in Clitocybe acromelalga is currently unknown. However, the functions of other fungal secondary metabolites can provide a framework for potential hypotheses. Fungal secondary metabolites are a diverse group of compounds that are not essential for growth but can play crucial roles in the fungus's interaction with its environment. nih.govnih.gov

Possible ecological roles for this compound could include:

Defense: this compound may act as a deterrent to fungivores (organisms that feed on fungi), such as insects and other arthropods. fao.org The production of toxic or unpalatable compounds is a common defensive strategy in fungi.

Allelopathy: It could have inhibitory effects on the growth of competing microorganisms in the soil, thereby securing resources for C. acromelalga.

Signaling: this compound might function as a signaling molecule, either within the fungal colony or in interactions with other organisms in the rhizosphere.

Further research is needed to test these hypotheses and determine the specific ecological significance of this compound production for Clitocybe acromelalga.

Comparative Biological Roles of Opines in Plant-Microbe Systems (contextual)

To understand the potential significance of this compound in a fungus, it is useful to consider the well-established roles of opines in the context of plant-microbe interactions, particularly the relationship between plants and the bacterium Agrobacterium tumefaciens.

Agrobacterium tumefaciens is a plant pathogen that causes crown gall disease. The bacterium transfers a segment of its DNA (T-DNA) into the plant's genome. This T-DNA contains genes that direct the plant to produce specific opines. wikipedia.org The opines produced are unique to the strain of Agrobacterium and serve as a specific source of carbon and nitrogen for the bacterium, which possesses the corresponding genes for their catabolism. wikipedia.org This "opine concept" is a classic example of a pathogen manipulating its host's metabolism for its own benefit.

Below is a table comparing the known roles of opines in Agrobacterium-plant systems with the hypothesized roles of this compound in Clitocybe acromelalga.

| Feature | Opines in Agrobacterium-Plant Systems | This compound in Clitocybe acromelalga (Hypothesized) |

| Producing Organism | Plant (directed by bacterial genes) | Fungus |

| Primary Function | Nutrient source for the inducing bacterium | Unknown; potentially defense, allelopathy, or signaling |

| Mechanism of Action | Catabolized by specific bacterial enzymes | Unknown |

| Ecological Impact | Creates a specific niche for the pathogen | May deter fungivores or inhibit microbial competitors |

This comparison highlights the different ecological contexts in which opines are found. While in the Agrobacterium system, opines are a clear example of parasitic exploitation, the role of this compound in the free-living fungus Clitocybe acromelalga is likely to be fundamentally different and geared towards its own survival and competitive fitness in its natural environment.

Analytical Methodologies for Valinopine Research

Extraction and Sample Preparation from Biological Matrices for Comprehensive Analysis

Effective extraction and sample preparation are critical initial steps for the accurate analysis of valinopine from biological matrices such as fungal mycelia or plant tissues. The goal is to efficiently release the target analyte from the cellular matrix while minimizing degradation and removing interfering substances.

For fungal extracts, hot water extraction has been employed. helsinki.fi Following extraction, cell debris is typically removed by centrifugation, and the supernatant is filtered before storage. helsinki.fi For plant tissues, sample preparation can be challenging due to the presence of fibrous materials, polyphenolic compounds, polysaccharides, and other metabolites that can interfere with analysis. mpbio.com Pretreatment methods such as cutting samples into smaller pieces, washing to remove contaminants, flash freezing in liquid nitrogen, or lyophilization can facilitate homogenization and improve extraction efficiency. mpbio.com Grinding the frozen tissue in a mortar with liquid nitrogen is a common method for disruption. mpbio.com

After disruption, various extraction methods can be used. For plant tissues, protocols often need to be optimized based on the plant species, tissue type (e.g., leaf, root), and the target analyte. mpbio.com The chosen method should aim for thorough disruption of cell membranes and cell walls, efficient extraction of the target compound, and removal of interfering substances. mpbio.com

Chromatographic Techniques for this compound Separation and Purification

Chromatographic techniques are essential for separating this compound from other compounds present in biological extracts, which is crucial for accurate identification and quantification. Various liquid and gas chromatography methods have been applied in opine research, including those potentially applicable to this compound.

Ultra-High Performance Liquid Chromatography (UPLC) Applications

Ultra-High Performance Liquid Chromatography (UPLC) offers enhanced separation efficiency and speed compared to traditional HPLC, making it valuable for complex metabolite profiling. UPLC coupled with mass spectrometry (UPLC-MS) has been used for the analysis of water-soluble compounds, including opine amino acids, from biological extracts. tuni.firesearchgate.net

In one study involving the metabolic profiling of fungal extracts, UPLC with a phenyl column and gradient elution using mobile phases of acetonitrile (B52724) and formic acid in water was employed. helsinki.fi This setup, coupled with mass spectrometry, allowed for detailed metabolite profiling. helsinki.fi UPLC systems, such as the Waters Acquity UPLC, have been coupled to mass spectrometers for metabolite analysis in various biological samples. sci-hub.se

High-Performance Liquid Chromatography (HPLC) for Opine Profiling

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of opines. HPLC coupled with various detectors, such as fluorescence, UV absorbance, conductivity, or refractometry, has been utilized. researchgate.net While less rapid than UPLC, HPLC provides good separation and allows for quantification. researchgate.net

Preparative HPLC has also been used for the fractionation of fungal extracts prior to further analysis, enabling the isolation of fractions enriched in specific metabolites, including potentially this compound. helsinki.fi Analytical HPLC methods often involve reverse-phase columns, such as C18, and specific mobile phases tailored to the properties of the opines being analyzed. nih.govresearchgate.net

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC), typically coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of volatile and semi-volatile compounds. While opines like this compound are not inherently volatile, they can be analyzed by GC-MS after appropriate derivatization to increase their volatility. researchgate.net

GC-MS has been used for metabolite profiling in various biological samples, including plants. researchgate.netresearchgate.net Derivatization is a key step in GC-MS analysis of polar metabolites like amino acids and opines, involving reactions that add volatile functional groups to the molecules. researchgate.net GC-MS offers high sensitivity and reliability for the determination of relative levels of hundreds of analytes. researchgate.net

Mass Spectrometry for Structural Elucidation and Quantification

Mass Spectrometry (MS) is indispensable for the identification and quantification of this compound. Coupled with chromatography (LC-MS or GC-MS), MS provides detailed information about the mass-to-charge ratio of the analyte and its fragments, allowing for structural elucidation and confirmation. tuni.fihelsinki.fimpbio.comsci-hub.seresearchgate.netasm.orgmpg.de

MS detectors provide high sensitivity and selectivity. researchgate.net Both qualitative identification and quantitative analysis of metabolites can be performed using MS. nih.gov The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) are particularly useful for confirming the identity of a compound by comparing them to spectral libraries or known fragmentation pathways. tuni.fiprotocols.io

Orbitrap Mass Spectrometry for High-Resolution Profiling

Orbitrap mass spectrometers are high-resolution, accurate-mass instruments that are particularly valuable for comprehensive metabolite profiling and the confident identification of compounds like this compound. UPLC coupled with an Orbitrap mass analyzer (UPLC-Orbitrap-MS) allows for the detection and identification of a wide range of metabolites in complex biological extracts with high accuracy. tuni.firesearchgate.netresearchgate.net

This type of mass spectrometry provides high mass accuracy, which is crucial for determining the elemental composition of ions and distinguishing between compounds with very similar nominal masses. researchgate.net The ability to acquire high-resolution MS and MS/MS data enables the putative annotation and identification of metabolites, including opine amino acids, based on their exact mass, isotopic pattern, and fragmentation data. helsinki.firesearchgate.net Orbitrap mass spectrometers can be used in both positive and negative ionization modes to cover a broader range of metabolites. protocols.io

Quadrupole Time-of-Flight (QTOF) Mass Spectrometry

Quadrupole Time-of-Flight (QTOF) mass spectrometry is a high-resolution mass spectrometry technique used to determine the accurate mass-to-charge ratio (m/z) of ions. This precision is crucial for determining the elemental composition of a compound. In the context of opines, including this compound, Ultra-High Performance Liquid Chromatography coupled with Electrospray Ionization and QTOF-MS (UHPLC-ESI-MS-QTOF) has been employed for general opine detection in plant extracts. researchgate.net This method allows for rapid, specific, and sensitive analysis with straightforward sample preparation. researchgate.net The accurate mass measurements obtained from QTOF-MS can help differentiate compounds with similar nominal masses but different elemental compositions. For instance, vitopine and ridéopine, which have the same molecular weight (218 Da), were differentiated using UHPLC-ESI-MS-QTOF based on the accurate masses of their adduct ions ([M+H]⁺). researchgate.net While this compound itself has a molecular weight of 247.24 Da nih.gov, QTOF-MS would provide a highly accurate measurement of its mass, aiding in its tentative identification based on its molecular formula (C₁₀H₁₇NO₆). nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS), also known as MS², involves the fragmentation of selected precursor ions and the detection of the resulting product ions. This technique provides valuable structural information by revealing the characteristic fragmentation patterns of a molecule. diva-portal.orgacs.org In MS/MS, ions with a specific mass are selected by the quadrupole and directed into a collision cell where they are fragmented, typically by collision with an inert gas like nitrogen. diva-portal.org The resulting fragment ions are then accelerated and their m/z values are measured by the time-of-flight analyzer. diva-portal.org The spectrum of these fragment ions serves as a "fingerprint" for the original molecule, aiding in its identification and structural characterization. diva-portal.org While specific MS/MS fragmentation data for isolated this compound was not found in the search results, the principle of using MS/MS for structural elucidation of complex molecules, including other opines and amino acid derivatives, is well-established. researchgate.netnih.govresearchgate.net Analyzing the fragmentation pattern of this compound would involve identifying key fragment ions corresponding to the cleavage of specific bonds within its structure, such as the peptide linkage or the bonds within the glutamic acid and valine moieties. This information can help confirm the compound's identity and provide insights into its connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of organic molecules. nih.govresearchgate.net It provides detailed information about the connectivity of atoms and the spatial arrangement of functional groups within a molecule. nih.govwiley.com For an isolated compound, structure elucidation often begins with NMR, typically requiring sample amounts in the high nanogram to milligram range. nih.gov Both one-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, and two-dimensional (2D) NMR experiments are routinely used. researchgate.net ¹H and ¹³C NMR spectra provide information about the types of protons and carbons present and their chemical environments. researchgate.net 2D NMR techniques, such as COSY, HSQC, and HMBC, reveal correlations between nuclei, allowing for the mapping of connectivity and the assignment of signals to specific atoms within the molecular structure. wiley.com Advanced NMR experiments and computational methods, including computer-assisted structure elucidation (CASE) systems, further aid in the interpretation of complex spectra and the determination of correct structural assignments, especially for challenging or very small samples. researchgate.netrsc.org While direct application of NMR to this compound was not detailed in the search results, NMR is considered a basic method, in combination with high-resolution mass spectrometry, for solving the structures of small organic molecules. researchgate.net Applying a comprehensive set of 1D and 2D NMR experiments to purified this compound would provide the necessary data to unambiguously confirm its structure, including the stereochemistry at its chiral centers.

Emerging Research Frontiers and Future Directions

Comprehensive Elucidation of Valinopine's Fungal Biosynthetic Pathway

The presence of this compound in fungal species like Clitocybe acromelalga strongly suggests the existence of dedicated fungal biosynthetic pathways for its production. citeab.comfishersci.se However, a comprehensive elucidation of the specific enzymatic steps and genetic machinery involved in this compound biosynthesis within these fungi remains an active area of research. While the alpha-aminoadipate pathway for lysine (B10760008) biosynthesis has been studied in fungi, and intermediates like saccharopine have been observed, the precise pathway leading to this compound is yet to be fully detailed. fishersci.seuni.lu Future research is focused on identifying the genes and enzymes responsible for catalyzing the formation of this compound from its precursors, likely involving the condensation of an amino acid (such as valine) with an alpha-keto acid or derivative, characteristic of opine synthesis. Understanding this pathway is crucial for exploring the regulation of this compound production and its potential biological roles.

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) to this compound Research

Omics technologies are proving invaluable in advancing the understanding of fungal metabolism and the compounds they produce. eragene.comwikipedia.orgwikipedia.orgfishersci.sesigmaaldrich.com Metabolomics, in particular, has been successfully applied to profile the chemical compounds present in fungal extracts, leading to the detection of opine amino acids, including this compound, in endophytic fungi. fishersci.seguidetopharmacology.org Integrated proteomic and metabolomic analyses have provided insights into the molecular adjustments in fungal-plant interactions, demonstrating the power of these approaches in understanding complex biological systems. fishersci.se While broad omics studies have been conducted on fungi that produce this compound, future research will likely involve this compound-focused omics investigations. This could include using genomics to identify potential biosynthetic gene clusters, transcriptomics to understand gene expression patterns related to this compound production under different conditions, and proteomics to identify the enzymes involved in its synthesis and metabolism. Combining these approaches can provide a holistic view of how fungi produce and utilize this compound.

Development of Novel Analytical Platforms for this compound Detection in Complex Biological Systems

The accurate detection and quantification of this compound in diverse biological matrices, such as fungal cultures, plant tissues, or environmental samples, are essential for advancing research. Various analytical techniques have been employed for the detection of opines, including enzymatic assays, paper/thin layer chromatography, high-voltage paper electrophoresis, and high-performance liquid chromatography with different detectors. citeab.com More advanced methods like gas chromatography coupled to mass spectrometry (GC-MS) and liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) have also been utilized. citeab.com Notably, Ultra-High Performance Liquid Chromatography with Orbitrap Mass Spectrometry (UPLC-Orbitrap-MS) has been successfully used for the metabolic profiling of fungal extracts and the detection of this compound. fishersci.seguidetopharmacology.orgmpbio.com The development of novel, highly sensitive, and specific analytical platforms tailored for this compound detection in complex biological systems remains an important frontier to facilitate its study in various contexts.

Below is a summary of analytical techniques used for opine detection, including those applicable to this compound:

| Analytical Technique | Detection Methods/Notes | Applicability to this compound | Source |

| Enzymatic assay | Specific enzymatic reactions | Potential, if specific enzymes are available | citeab.com |

| Paper/Thin Layer Chromatography (TLC) | Chemical staining | Potential for screening | citeab.com |

| High-Voltage Paper Electrophoresis (HVPE) | Chemical staining | Potential for separation and detection | citeab.com |

| High-Performance Liquid Chromatography (HPLC) | Fluorescence, UV absorbance (254 nm), conductivity, refractometry; with/without derivatization | Applicable with appropriate methods and detectors | citeab.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Requires specific derivatization | Applicable with appropriate derivatization | citeab.com |

| Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | Used with previous butylation | Applicable | citeab.com |

| Ultra-High Performance Liquid Chromatography-Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-ESI-MS-QTOF) | General, rapid, specific, and sensitive for a wide range of opines in plant extracts | Highly applicable for detection in biological matrices | citeab.com |

| Ultrahigh Performance Liquid Chromatography-Diode Array Detection-Electronspray Ionization-Orbitrap Mass Spectrometry (UPLC–DAD–ESI–MS–Orbitrap) | Metabolic profiling of fungal extracts | Successfully used for this compound detection in fungal extracts | fishersci.seguidetopharmacology.orgmpbio.com |

Investigation of Enzymatic Mechanisms in this compound Anabolism and Catabolism

The enzymatic reactions underlying the synthesis (anabolism) and breakdown (catabolism) of this compound in fungi are key areas for future research. While the specific enzymes for this compound are not yet fully characterized, research on other opines in fungi provides clues. Fungal opine synthases (OSases) have been identified and are being investigated for their roles in producing compounds that influence fungal-plant interactions. fishersci.ca These enzymes often catalyze the condensation of amino acids with other molecules. For instance, tryptopine A synthase condenses L-tryptophan and methylglyoxal. fishersci.ca Studying the enzymatic mechanisms involved in this compound synthesis will likely involve identifying and characterizing the specific synthase enzyme(s) responsible for joining valine with its co-substrate. Similarly, understanding how fungi might catabolize this compound would involve identifying enzymes that cleave the molecule, potentially to utilize its components for energy or other metabolic processes. Research into the enzymatic mechanisms of this compound anabolism and catabolism will provide crucial insights into its metabolic fate and biological function in fungi.

Exploration of this compound's Role in Broader Fungal-Environmental Interactions

The detection of this compound in Clitocybe acromelalga, a poisonous mushroom, and its suggestion as a fungal toxin, points towards a potential role in antagonistic interactions. citeab.comfishersci.se Conversely, its presence in endophytic fungi isolated from plant roots suggests possible involvement in symbiotic or mutualistic relationships. fishersci.seguidetopharmacology.orgmpbio.com Endophytic fungi are known to influence plant stress tolerance and growth, and their metabolites are thought to contribute to these effects. guidetopharmacology.orgmpbio.comfishersci.ca Opine amino acids produced by fungi in association with plants are being explored for their roles as signaling molecules that can influence plant physiology, such as enhancing photosynthesis. fishersci.ca Future research on this compound will focus on elucidating its specific role in these complex fungal-environmental interactions. This includes investigating whether this compound acts as a toxin, a signaling molecule, a nutrient source, or has other functions that mediate the relationship between this compound-producing fungi and their environment, including host organisms or competing microbes.

Q & A

Basic: What experimental methodologies are recommended for isolating valinopine from natural sources, and how can purity be validated?

Answer:

this compound isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic separation (column chromatography with silica gel or HPLC). Purity validation requires spectroscopic techniques (NMR for structural confirmation , HPLC-MS for quantitative analysis) and comparison with reference standards. Ensure protocols include multiple extraction replicates and control for solvent polarity variations to optimize yield .

Basic: How should researchers design experiments to characterize this compound’s physicochemical properties?

Answer:

Key steps include:

- Thermal stability : Differential scanning calorimetry (DSC) under nitrogen atmosphere.

- Solubility : Phase solubility analysis in buffers (pH 1–12) using UV-Vis spectrophotometry.

- Crystallinity : X-ray diffraction (XRD) paired with computational modeling (e.g., Mercury software).

Document all equipment models (e.g., Shimadzu HPLC) and statistical validation (e.g., triplicate measurements with standard deviations) .

Advanced: What strategies resolve contradictions in this compound’s reported bioactivity across in-vitro studies?

Answer:

Contradictions may arise from assay variability (e.g., cell line selection, incubation time). Mitigate by:

- Standardizing protocols : Adopt NIH preclinical guidelines for cell viability assays (e.g., MTT vs. ATP luminescence) .

- Meta-analysis : Use PRISMA frameworks to compare datasets, highlighting variables like this compound concentration ranges (e.g., IC₅₀ discrepancies) .

- Dose-response reevaluation : Test conflicting concentrations in parallel under identical conditions .

Advanced: How can computational modeling predict this compound’s structure-activity relationships (SAR) for targeted drug design?

Answer:

Employ:

- Molecular docking : Use AutoDock Vina with protein targets (e.g., validated crystal structures from PDB).

- QSAR models : Train datasets with descriptors like logP, polar surface area, and H-bond donors.

- Validation : Cross-check predictions with in-vitro assays (e.g., enzyme inhibition kinetics). Ensure transparency in software parameters and statistical significance (p < 0.05 via ANOVA) .

Basic: What are the best practices for synthesizing this compound derivatives to explore functional group contributions?

Answer:

- Stepwise modification : Start with esterification/amidation of this compound’s carboxyl groups.

- Analytical rigor : Confirm derivatization via FT-IR (functional groups) and LC-MS (molecular weight).

- Replication : Report reaction yields across ≥3 independent syntheses and purity thresholds (>95%) .

Advanced: How should researchers address reproducibility challenges in this compound’s in-vivo pharmacokinetic studies?

Answer:

- Animal models : Standardize species (e.g., Sprague-Dawley rats), dosing routes (oral vs. IV), and sampling intervals.

- Analytical consistency : Use validated LC-MS/MS methods with internal standards (e.g., deuterated analogs).

- Ethical reporting : Follow ARRIVE guidelines for animal studies, including sample size justification (power analysis) .

Basic: What statistical approaches are critical for analyzing this compound’s dose-dependent effects in cell-based assays?

Answer:

- Non-linear regression : Fit dose-response curves using GraphPad Prism (four-parameter logistic model).

- Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points.

- Replicates : Minimum n = 6 per concentration to ensure robustness .

Advanced: How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action?

Answer:

- Transcriptomics : RNA-seq of treated vs. control cells (DESeq2 for differential expression).

- Metabolomics : GC-MS/LC-MS profiling paired with pathway analysis (KEGG, MetaboAnalyst).

- Integration : Use weighted gene co-expression network analysis (WGCNA) to link omics layers. Validate findings with CRISPR knockouts of top candidate genes .

Basic: What criteria define a rigorous literature review for this compound’s pharmacological potential?

Answer:

- Inclusion/exclusion : Prioritize peer-reviewed studies with full methodological disclosure.

- Bias assessment : Use tools like ROBINS-I for preclinical studies.

- Gap identification : Highlight understudied areas (e.g., long-term toxicity) using PRISMA flowcharts .

Advanced: How do researchers validate this compound’s target engagement in complex biological systems?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.